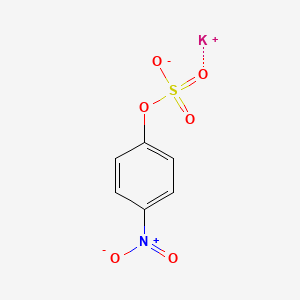
Potassium p-Nitrophenyl Sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium p-Nitrophenyl Sulphate, also known as 4-Nitrophenyl Sulfate potassium salt, is a chemical compound with the molecular formula NO2C6H4OSO2OK and a molecular weight of 257.26 g/mol . It is commonly used as a chromogenic substrate for arylsulfatases, which are enzymes that hydrolyze sulfate esters . This compound is known for its ability to release p-nitrophenol upon enzymatic cleavage, which can be quantified by colorimetric detection at 400 nm .
准备方法
Synthetic Routes and Reaction Conditions
Potassium p-Nitrophenyl Sulphate can be synthesized through the reaction of p-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to achieve high purity levels .
化学反应分析
Types of Reactions
Potassium p-Nitrophenyl Sulphate undergoes various chemical reactions, including:
Hydrolysis: Enzymatic cleavage by arylsulfatases to release p-nitrophenol.
Reduction: Catalytic reduction of the nitro group to form amino derivatives.
Substitution: Nucleophilic substitution reactions involving the sulfate ester group.
Common Reagents and Conditions
Aryl Sulfatases: Enzymes used for hydrolysis reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
p-Nitrophenol: Formed during hydrolysis.
Amino Derivatives: Formed during reduction reactions.
科学研究应用
Potassium p-Nitrophenyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzyme assays to study arylsulfatase activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.
Industry: Applied in the production of various chemical intermediates and as a reagent in analytical chemistry.
作用机制
The primary mechanism of action of Potassium p-Nitrophenyl Sulphate involves its hydrolysis by arylsulfatases. The enzyme catalyzes the cleavage of the sulfate ester bond, releasing p-nitrophenol, which can be detected colorimetrically . This reaction is commonly used to measure arylsulfatase activity in various biological and environmental samples .
相似化合物的比较
Potassium p-Nitrophenyl Sulphate can be compared with other similar compounds, such as:
Potassium p-Tolyl Sulfate: Similar in structure but with a methyl group instead of a nitro group.
4-Nitrocatechol Sulfate Dipotassium Salt: Contains an additional hydroxyl group on the aromatic ring.
Uniqueness
This compound is unique due to its chromogenic properties, making it an ideal substrate for colorimetric enzyme assays . Its ability to release p-nitrophenol upon enzymatic cleavage allows for easy quantification of enzyme activity .
属性
分子式 |
C6H4KNO6S |
|---|---|
分子量 |
257.26 g/mol |
IUPAC 名称 |
potassium;(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChI 键 |
BITVAZYUWRLLCN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


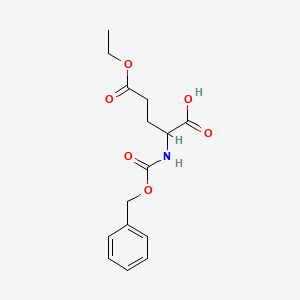
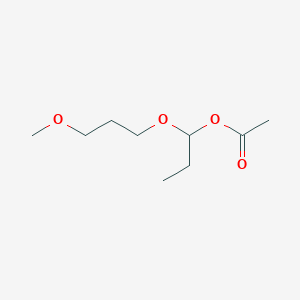
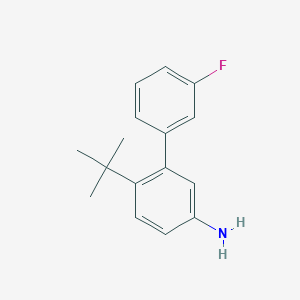
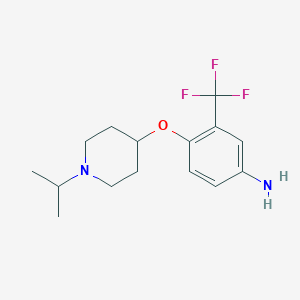
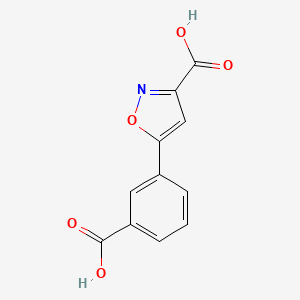
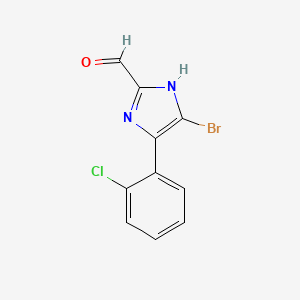
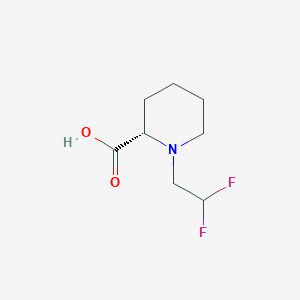

![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
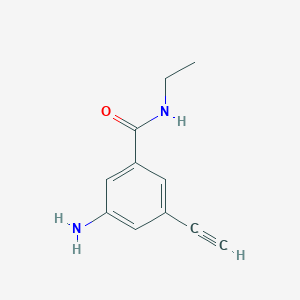
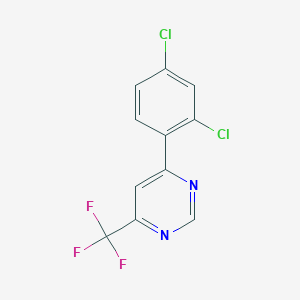
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

